molecular formula C8H9BrN2O B057760 2-Acetylamino-5-bromo-6-methylpyridine CAS No. 142404-84-0

2-Acetylamino-5-bromo-6-methylpyridine

Cat. No. B057760
M. Wt: 229.07 g/mol
InChI Key: LDBWQGWJCPCZIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of AABMP and its derivatives involves multiple steps. These include diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, starting from raw materials like 2-amino6-methylpyridine. This synthesis process is characterized by specific reaction conditions that significantly influence the yield, which can reach up to 34.6% (Xu Liang, 2010).

Molecular Structure Analysis

The molecular structure of AABMP has been extensively studied using vibrational spectroscopic methods and molecular docking analysis. Conformational analysis and molecular docking indicate that AABMP could potentially act as an inhibitor against lung cancer. The structure is also characterized by shifts in vibrational frequencies, such as CH stretching and CH3 stretching, and a red shift in the C=O stretching vibrational frequency (S. Premkumar et al., 2016).

Chemical Reactions and Properties

AABMP undergoes various chemical reactions, which are pivotal in its application in pharmaceuticals and chemical synthesis. For example, the conversion of bromine atoms in brominated pyridines is a key reaction in the synthesis of various derivatives (H. J. Hertog et al., 1948).

Physical Properties Analysis

The physical properties of AABMP have been explored through studies on its crystal and molecular structure. These studies provide insights into the planarity of the heterocyclic ring, the conformations of substituents, and the bond angles at the ring, which are crucial for understanding its reactivity and interaction with other molecules (F. V. Remoortere et al., 1971).

Chemical Properties Analysis

The chemical properties of AABMP include its reactivity in various organic reactions and its potential as a pharmaceutical intermediate. Studies on the formation of various derivatives of AABMP illustrate the compound's versatility in organic synthesis and its relevance in the development of new chemical entities (Jianqiang Huo et al., 2011).

Scientific Research Applications

  • Vibrational Spectroscopy and Molecular Docking :

    • Conformational analysis, molecular docking, and vibrational spectral analysis of 2-acetylamino-5-bromo-6-methylpyridine were conducted.
    • It demonstrated shifts in vibrational modes and frequencies, indicating potential bioactivity.
    • The molecule showed potential as an inhibitor against lung cancer (Premkumar et al., 2016).
  • Synthesis of Derivatives and Reactivity Studies :

    • Studies on the preparation of derivatives like 3-acetylamino-5-ethoxypyridine from dibromopyridines were conducted, contributing to knowledge on the reactivity of bromine atoms in brominated pyridines (Hertog, Falter, & Linde, 1948).
    • Synthesis of 6-substituted 2-(N-acetylamino)pyridines via cyclization of oxime derivatives was explored, contributing to the field of organic synthesis (Vijn, Arts, Maas, & Castelijns, 1993).
  • Supramolecular Self-assembly Studies :

    • The water-assisted supramolecular structures of derivatives like 2-acetylamino-6-methylpyridine-1-oxide were determined, providing insights into novel hydrogen bond motifs in supramolecular chemistry (Goswami, Ghosh, & Mukherjee, 2000).
  • Synthesis for Medicinal Applications :

    • Various studies focused on the synthesis of derivatives for potential medicinal applications, such as investigating the anti-thrombolytic, biofilm inhibition, and haemolytic activities of pyridine derivatives (Ahmad et al., 2017).
    • Other studies explored the synthesis and antimicrobial testing of thiopyridines, thienopyridines, and related compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2003).
  • Analytical Chemistry Applications :

    • A high-performance liquid chromatography-ultraviolet spectrometry method was developed for determining 2-amino-6-methylpyridine in fermentation broth, illustrating its application in analytical chemistry (Shi Nan, 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . The safety statements include P261 - P280 - P305 + P351 + P338 - P342 + P311 .

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBWQGWJCPCZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359270
Record name N-(5-Bromo-6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylamino-5-bromo-6-methylpyridine

CAS RN

142404-84-0
Record name N-(5-Bromo-6-methyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142404-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-bromo-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
S Premkumar, TN Rekha, RM Asath, T Mathavan… - European Journal of …, 2016 - Elsevier
… In the present investigation, the various conformers and optimized molecular structure of 2-acetylamino-5-bromo-6-methylpyridine (AABMP) molecule were investigated. The vibrational …
Number of citations: 57 www.sciencedirect.com
KR Santhy, MD Sweetlin, S Muthu, CS Abraham… - Chemical Data …, 2019 - Elsevier
In this work, FT-IR and FT-Raman spectra of 2 acetylamino -5-bromo 4 methyl pyridine were carried out by using DFT/B3LYP method with 6-311++G(d,p) basis set. The geometric …
Number of citations: 24 www.sciencedirect.com
M Faizan, Z Afroz, MJ Alam, VH Rodrigues… - Journal of Molecular …, 2019 - Elsevier
The monohydrate 1:2 organic salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP), also known as 5-Bromo-6-methylisocytosine, with 2,3-pyrazinedicarboxylic acid (PDCA) has …
Number of citations: 25 www.sciencedirect.com
S Selvakumari, C Venkataraju, S Muthu… - Spectroscopy …, 2023 - Taylor & Francis
… Vibrational spectroscopic, molecular docking and density functional theory studies on 2-acetylamino-5-bromo-6-methylpyridine. European Journal of Pharmaceutical Sciences : official …
Number of citations: 2 www.tandfonline.com
MT Elakkiya, K Anitha - Materials Letters, 2019 - Elsevier
A new 2-aminopyrazin-1-ium3-carbaoxypicolinate complex (2AP3CP) has been synthesized and crystallized by (SEST) slow evaporation solution growth technique. The molecular …
Number of citations: 8 www.sciencedirect.com
M Agrawal, A Kumar, A Gupta - RSC advances, 2017 - pubs.rsc.org
… This mode is observed at 995 cm −1 in 2-amino-5-methylpyridine 37 and at 1022 cm −1 in 2-acetylamino-5-bromo-6-methylpyridine. The variation in wavenumbers of ring breathing …
Number of citations: 11 pubs.rsc.org
R Premkumar, S Hussain… - Journal of Molecular …, 2021 - Elsevier
In the present study, the spontaneous Raman spectrum and surface-enhanced Raman scattering (SERS) spectra of Methyl 4‑bromo-1h-pyrrole-2-carboxylate (MBPC) were reported …
Number of citations: 13 www.sciencedirect.com
R Geetha, MR Meera, C Vijayakumar… - Journal of …, 2023 - Taylor & Francis
… Vibrational spectroscopic, molecular docking and density functional theory studies on 2-acetylamino-5-bromo-6-methylpyridine. European Journal of Pharmaceutical Sciences: Official …
Number of citations: 8 www.tandfonline.com
R Nithyabalaji, H Krishnan, R Sribalan - Journal of Molecular Structure, 2019 - Elsevier
A new molecule of pyridylpyrazole amide (PPA) was successfully synthesized and systematically characterized by using NMR, ESI-MS and absorption (FT-IR and UV–Vis) …
Number of citations: 19 www.sciencedirect.com
RM Asath, S Premkumar, T Mathavan… - Journal of Molecular …, 2017 - Elsevier
The most stable molecular structure of 6-aminonicotinamide (ANA) molecule was predicted by conformational analysis and vibrational spectral analysis was carried out by experimental …
Number of citations: 23 www.sciencedirect.com

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